molecular formula C12H21NO3 B13507797 Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate

Cat. No.: B13507797
M. Wt: 227.30 g/mol
InChI Key: ZRUCYUGXQSUUBP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with tetrahydropyran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • Pyrrolidine-3-carboxylate derivatives

Uniqueness

Methyl 5-methyl-5-tetrahydropyran-4-yl-pyrrolidine-3-carboxylate is unique due to its combined structural features of both pyrrolidine and tetrahydropyran rings. This dual-ring structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

methyl 5-methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(10-3-5-16-6-4-10)7-9(8-13-12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

ZRUCYUGXQSUUBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)C(=O)OC)C2CCOCC2

Origin of Product

United States

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